molecular formula C7H8BrN3O2 B13375397 N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide

N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide

Cat. No.: B13375397
M. Wt: 246.06 g/mol
InChI Key: BUYVFMVZVMKHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide is a chemical compound with the molecular formula C7H8BrN3O2 and a molecular weight of 246.06132 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide can be achieved through several methods. One common approach involves the reaction of 5-bromo-4-hydroxy-6-methyl-2-pyrimidine with acetic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with good purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the bromine atom with an amine results in an amino derivative.

Scientific Research Applications

N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromo-4-hydroxy-6-methyl-2-pyrimidinyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxyl and acetamide groups enhances its potential for diverse chemical reactions and biological interactions.

Properties

Molecular Formula

C7H8BrN3O2

Molecular Weight

246.06 g/mol

IUPAC Name

N-(5-bromo-4-methyl-6-oxo-1H-pyrimidin-2-yl)acetamide

InChI

InChI=1S/C7H8BrN3O2/c1-3-5(8)6(13)11-7(9-3)10-4(2)12/h1-2H3,(H2,9,10,11,12,13)

InChI Key

BUYVFMVZVMKHOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)NC(=O)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.